3-Pyridinesulfonic acid, 2-amino-6-methyl-, phenyl ester is an organic compound with the molecular formula and a molecular weight of 264.3 g/mol. It is characterized by a pyridine ring substituted with a sulfonic acid group and an ester linkage to a phenyl group. This compound is known for its diverse applications in the fields of chemistry, biology, and industry, particularly as a building block for more complex molecules and as a potential pharmaceutical agent .
These reactions are facilitated by various reagents and conditions, including strong acids, bases, organic solvents, and catalysts such as palladium or platinum.
Research indicates that 3-Pyridinesulfonic acid, 2-amino-6-methyl-, phenyl ester exhibits notable biological activities. It has been studied for its potential antimicrobial and anticancer properties. The sulfonic acid group allows it to interact with biological macromolecules, which may lead to enzyme inhibition or receptor binding. This interaction is crucial for its application in pharmacological research .
The synthesis of 3-Pyridinesulfonic acid, 2-amino-6-methyl-, phenyl ester typically involves:
In industrial settings, large-scale production often employs optimized esterification processes using continuous flow reactors for improved yield and purity .
The applications of 3-Pyridinesulfonic acid, 2-amino-6-methyl-, phenyl ester are diverse:
The compound interacts with specific molecular targets such as enzymes or receptors. Its mechanism of action involves enhancing binding affinity due to the presence of functional groups like the sulfonic acid and phenyl groups. These interactions can modulate the activity of target molecules, leading to various biological effects. The sulfonic acid group facilitates hydrogen bonding and electrostatic interactions with amino acids in proteins.
Several compounds share structural similarities with 3-Pyridinesulfonic acid, 2-amino-6-methyl-, phenyl ester:
Compound Name | Molecular Formula | Key Differences |
---|---|---|
2-Amino-6-(4-fluorophenyl)pyridine | Lacks sulfonic acid and ester groups | |
3-Pyridinesulfonic acid, 2-amino-6-phenyl | Lacks fluorine atom affecting biological activity | |
2-Amino-6-(4-chlorophenyl)-3-pyridinesulfonic acid | Contains chlorine instead of fluorine |
The uniqueness of 3-Pyridinesulfonic acid, 2-amino-6-methyl-, phenyl ester lies in its specific combination of functional groups that impart distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .